molecular formula C16H17N3 B4463303 4-STYRYL-2-(1-PYRROLIDINYL)PYRIMIDINE

4-STYRYL-2-(1-PYRROLIDINYL)PYRIMIDINE

Cat. No.: B4463303
M. Wt: 251.33 g/mol
InChI Key: ZCSORPGDFHELNR-CMDGGOBGSA-N
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Description

4-Styryl-2-(1-pyrrolidinyl)pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its molecular structure, which incorporates a pyrimidine core substituted with a pyrrolidino group and a styryl extension, is characteristic of scaffolds known to interact with enzyme active sites . Specifically, structural analogs based on the 4-substituted N-phenylpyrimidin-2-amine motif have been extensively studied as potent inhibitors of cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6 . Researchers are exploring these inhibitors for their potential in oncology, as CDK4/6 are key regulators of the cell cycle, and their overexpression can lead to uncontrolled cell proliferation in cancers such as triple-negative breast cancer . The mechanism of action for compounds in this class typically involves competing with ATP for binding in the kinase's catalytic site, thereby preventing the phosphorylation of downstream targets like the retinoblastoma (Rb) protein and arresting the cell cycle in the G1 phase . This product is intended for research purposes only, such as in vitro binding assays, molecular docking studies, and structure-activity relationship (SAR) analysis to develop novel therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-6-14(7-3-1)8-9-15-10-11-17-16(18-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSORPGDFHELNR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=CC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-STYRYL-2-(1-PYRROLIDINYL)PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, where acetylacetone and urea are used as starting materials . The reaction is catalyzed by trifluoroacetic acid (TFA) in water, leading to the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-STYRYL-2-(1-PYRROLIDINYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The styryl and pyrrolidinyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-STYRYL-2-(1-PYRROLIDINYL)PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-STYRYL-2-(1-PYRROLIDINYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison of 4-styryl-2-(1-pyrrolidinyl)pyrimidine with analogous compounds identified in the literature:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
This compound (Target Compound) Pyrimidine Styryl (C₆H₅-CH=CH-), 1-pyrrolidinyl C₁₆H₁₇N₃ 263.33 g/mol Conjugated styryl group enhances π-π interactions; pyrrolidine introduces basicity.
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine Triazolopyrimidine 4-Fluorostyryl, 1H-pyrrole C₁₇H₁₂FN₅ 305.31 g/mol Triazolo-fused core increases planarity; fluorine enhances electronegativity.
4-[4-(1H-Pyrrol-1-yl)phenyl]-2-pyrimidinamine Pyrimidine 4-(1H-pyrrol-1-yl)phenyl, amine C₁₄H₁₂N₄ 236.27 g/mol Phenyl-pyrrole substituent introduces steric bulk; amine group enables hydrogen bonding.
4-(1-Pyrrolidinyl)pyridine Pyridine 1-Pyrrolidinyl C₉H₁₂N₂ 148.21 g/mol Simpler structure; pyridine core lacks the hydrogen-bonding capacity of pyrimidine.
3-[...]piperidinyl-pyridopyrimidinone Pyridopyrimidinone Piperidinyl, fluorobenzisoxazole C₂₃H₂₃FN₂O₃ 406.45 g/mol Piperidine (6-membered ring) reduces steric strain compared to pyrrolidine.

Key Differences and Implications

Core Structure Variations: Pyrimidine vs. In contrast, the pyrimidine core in the target compound offers two nitrogen atoms for hydrogen bonding, enhancing solubility and interaction with enzymes . Pyrimidine vs. Pyridine: Pyridine derivatives (e.g., ) lack the dual nitrogen atoms of pyrimidine, reducing hydrogen-bonding capacity and altering electronic properties.

Substituent Effects: Styryl vs. Pyrrolidinyl vs. Piperidinyl: Pyrrolidine (5-membered) in the target compound induces greater ring strain and basicity compared to piperidine (6-membered) in , affecting reactivity and stereochemical interactions .

The styryl group is typically introduced via Heck coupling or Wittig reactions, as seen in triazolopyrimidine derivatives .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-Styryl-2-(1-pyrrolidinyl)pyrimidine?

Answer: The compound can be synthesized via a multi-step protocol involving halogenation and nucleophilic substitution. A key step includes reacting 4-chloropyrimidine derivatives with styryl groups under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). For the pyrrolidinyl moiety, nucleophilic substitution at the 2-position of the pyrimidine ring using pyrrolidine in anhydrous DMF at 80–100°C for 12–24 hours is effective. Yield optimization (≥75%) requires strict control of stoichiometry (1:1.2 pyrimidine:pyrrolidine) and inert atmosphere .

Q. What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., styryl protons at δ 6.8–7.5 ppm and pyrrolidinyl methylenes at δ 2.5–3.2 ppm).
  • X-ray Crystallography: Resolves stereochemistry and confirms π-π stacking between styryl and pyrimidine moieties (bond angles: 120–125°) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 294.15) .

Advanced Research Questions

Q. How does the pyrrolidinyl group influence electronic and steric properties in catalytic applications?

Answer: The pyrrolidinyl substituent acts as an electron-donating group, enhancing the pyrimidine ring’s basicity (pKa ~8.5) and facilitating coordination with metal catalysts (e.g., Pd or Ru). Steric effects from the five-membered ring restrict rotational freedom, stabilizing transition states in asymmetric catalysis. Computational studies (DFT) show a 15–20% increase in catalytic turnover when compared to morpholine analogs .

Q. How can discrepancies in reported biological activity (e.g., kinase inhibition vs. no activity) be resolved?

Answer: Contradictions often arise from:

  • Substituent Variability: Minor changes in styryl substituents (e.g., electron-withdrawing groups at the para position) reduce kinase affinity by 40–60% .
  • Assay Conditions: Validate activity using standardized kinase inhibition assays (e.g., ADP-Glo™) at pH 7.4 with 1 mM ATP.
  • Structural Validation: Confirm compound purity (>98% via HPLC) and stereochemistry (circular dichroism) to rule out enantiomeric interference .

Q. What strategies improve solubility for in vivo studies without compromising bioactivity?

Answer:

  • Prodrug Design: Introduce phosphate or acetate groups at the pyrimidine N3 position, increasing aqueous solubility by 5-fold while maintaining target affinity .
  • Co-solvent Systems: Use DMSO:PEG 400 (1:4 v/v) for intravenous administration; this reduces aggregation while achieving >90% bioavailability in rodent models .

Data Contradiction Analysis

Q. Why do computational models predict strong nNOS dimerization inhibition, but experimental IC50 values are suboptimal?

Answer:

  • Dynamic Binding Effects: Molecular dynamics simulations reveal that the styryl group’s conformational flexibility reduces binding stability in aqueous environments.
  • Redesign Strategy: Rigidify the styryl moiety via cyclopropanation, improving IC50 from 12 µM to 1.8 µM .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on YieldReference
Pyrrolidine Equivalents1.2 eq+20%
Reaction Temperature80°C+15%
SolventAnhydrous DMFPrevents hydrolysis

Table 2. Comparative Bioactivity of Derivatives

Substituent (R)Kinase IC50 (µM)Solubility (mg/mL)
-H12.00.5
-CF38.20.3
-OCH315.41.2
Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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